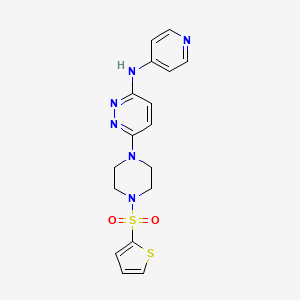

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Description

Properties

IUPAC Name |

N-pyridin-4-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S2/c24-27(25,17-2-1-13-26-17)23-11-9-22(10-12-23)16-4-3-15(20-21-16)19-14-5-7-18-8-6-14/h1-8,13H,9-12H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPCBFOTBOHGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyridazin-3-amine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.

Substitution with Pyridin-4-yl Group: This step often involves nucleophilic substitution reactions where the pyridazin-3-amine is reacted with a pyridine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Introduction of the Thiophen-2-ylsulfonyl Group: This is usually done via sulfonylation reactions, where the piperazine ring is reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylsulfonyl group can be further oxidized to sulfone derivatives.

Reduction: The pyridazin-3-amine core can be reduced under hydrogenation conditions to form corresponding amines.

Substitution: The pyridin-4-yl and thiophen-2-ylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group would yield sulfone derivatives, while reduction of the pyridazin-3-amine core would yield corresponding amines.

Scientific Research Applications

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context, but it often involves binding to active sites or allosteric sites, thereby modulating the activity of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridazine derivatives with piperazine-sulfonyl and aryl/heteroaryl amine substituents. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Sulfonyl Group Variations: Thiophen-2-ylsulfonyl (target compound): The sulfur-containing heterocycle enhances π-π stacking and metabolic stability compared to phenyl derivatives . Chlorophenylsulfonyl (BI70422): The electron-withdrawing Cl group improves oxidative stability but may increase toxicity risks .

Amino Substituent Position: Pyridin-4-ylamine (target compound): The para-substituted pyridine favors planar binding to enzyme active sites (e.g., kinases) . Pyridin-2-ylamine (BI70422) and pyridin-3-ylamine (BI68663): Ortho/meta positions alter steric interactions, affecting target selectivity .

Biological Activity :

- The target compound’s thiophene group may confer unique antibacterial activity against Shigella via TTSS inhibition, whereas BI68663 and BI70422 are optimized for kinase targets (e.g., aden receptors) .

Physicochemical Properties

- LogP : Thiophene derivatives (target compound) typically exhibit moderate LogP (~2.5–3.5), balancing solubility and membrane penetration.

- pKa : The pyridazine nitrogen (pKa ~4.5) and piperazine (pKa ~7.5) contribute to pH-dependent solubility .

Biological Activity

N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula of this compound is . The structural complexity arises from the presence of a pyridazine core, a piperazine moiety, and a thiophene sulfonyl group, which may contribute to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR . The specific compound may also demonstrate similar inhibitory effects, warranting further investigation.

Anti-inflammatory and Analgesic Effects

Compounds related to this compound have been tested for anti-inflammatory properties. In vivo studies using models such as the hot plate test have shown promising analgesic effects . The mechanisms underlying these effects likely involve inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

The compound's potential antimicrobial properties are supported by research on related pyrazole derivatives, which have demonstrated efficacy against various bacterial strains . The structural components of this compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the piperazine and pyridine rings can significantly alter activity profiles. For example, substituents on the thiophene ring can enhance binding affinity to target proteins, thereby increasing efficacy .

Case Studies

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-(pyridin-4-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine to improve yield and purity?

- Methodology : Start with a stepwise approach:

Intermediate Preparation : Synthesize the pyridazine core via nucleophilic substitution of 6-chloropyridazin-3-amine with 4-(thiophen-2-ylsulfonyl)piperazine under reflux in DMF, as described for analogous piperazine-pyridazine systems .

Coupling Reaction : Attach the pyridin-4-yl group using Buchwald-Hartwig amination or Ullmann coupling, optimizing catalyst systems (e.g., CuBr/Cs2CO3) and solvent polarity to enhance regioselectivity .

Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) and recrystallization in ethanol to isolate high-purity crystals. Monitor purity via HPLC (>98%) and confirm structure with H/C NMR .

Q. What analytical techniques are critical for characterizing the structural conformation of this compound?

- Methodology :

- Single-Crystal X-Ray Diffraction : Resolve dihedral angles between pyridazine, piperazine, and thiophene-sulfonyl groups to confirm spatial orientation (e.g., pyrimidine-phenyl dihedral angles ~12° observed in similar systems) .

- NMR Analysis : Assign peaks using H-C HSQC and HMBC to verify connectivity, particularly for sulfonyl and piperazine protons (δ ~2.8–3.5 ppm) .

- FTIR and HRMS : Confirm sulfonyl (S=O stretch ~1350 cm) and amine groups, with HRMS validating molecular weight (e.g., [M+H] expected within ±2 ppm error) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the sulfonyl group .

- Exposure Mitigation : Use fume hoods for synthesis steps involving volatile solvents (DMF, dichloromethane) and wear nitrile gloves to avoid dermal absorption .

- Emergency Measures : Follow P201/P202 protocols (read safety sheets before handling) and P210 guidelines (avoid ignition sources near reactive intermediates) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets (e.g., JAK2 or EGFR)?

- Methodology :

Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions between the pyridazine core and ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., pyridin-4-yl N as H-bond acceptor) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-piperazine interactions with hydrophobic pockets. Compare RMSD values (<2 Å) to known inhibitors (e.g., LY2784544 analogs) .

QSAR Analysis : Corporate substituent effects (e.g., thiophene vs. phenyl sulfonyl) to refine activity predictions using Hammett σ constants and ClogP values .

Q. What strategies resolve contradictions in observed vs. predicted biological activity (e.g., in vitro vs. in vivo assays)?

- Methodology :

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., sulfonyl group oxidation) .

- Prodrug Design : Mask the pyridin-4-yl amine as a tert-butoxycarbonyl (Boc) group to enhance bioavailability, then cleave in vivo via esterases .

- Off-Target Screening : Use KinomeScan panels to evaluate selectivity; cross-reference with structural analogs (e.g., N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine) to identify shared off-targets .

Q. How does the sulfonyl-piperazine moiety influence the compound’s pharmacokinetic profile?

- Analysis :

- Lipophilicity : Measure logD (octanol/water) at pH 7.4; the thiophene-sulfonyl group increases logD by ~0.5 units compared to non-sulfonylated analogs, enhancing membrane permeability .

- Plasma Protein Binding : Use equilibrium dialysis to quantify albumin binding (>90% common for sulfonamides), which may reduce free drug concentration .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms via fluorescence assays; sulfonyl groups often show moderate inhibition (IC ~10 µM) .

Q. What crystallographic evidence explains conformational flexibility in the piperazine-thiophene sulfonyl linkage?

- Structural Insights :

- Torsion Angles : X-ray data from related compounds (e.g., N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) show sulfonyl-piperazine C–S–N–C angles ~110°, allowing rotational freedom .

- Intermolecular Forces : Weak C–H···O hydrogen bonds (2.8–3.2 Å) between sulfonyl oxygen and adjacent aromatic protons stabilize specific conformers in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.